molecular formula C28H29ClN2O2 B14144631 2-(4-chlorophenyl)-3-{5-[4-(propan-2-yl)phenoxy]pentyl}quinazolin-4(3H)-one CAS No. 378758-71-5

2-(4-chlorophenyl)-3-{5-[4-(propan-2-yl)phenoxy]pentyl}quinazolin-4(3H)-one

Cat. No.: B14144631
CAS No.: 378758-71-5
M. Wt: 461.0 g/mol
InChI Key: ORBRDFHHUDSGCP-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-3-{5-[4-(propan-2-yl)phenoxy]pentyl}quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core, a chlorophenyl group, and a propan-2-ylphenoxy pentyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-3-{5-[4-(propan-2-yl)phenoxy]pentyl}quinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazolinone core.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction using 4-chlorobenzoyl chloride and a suitable base.

    Attachment of the Propan-2-ylphenoxy Pentyl Side Chain: This step involves the reaction of the quinazolinone intermediate with 4-(propan-2-yl)phenol and a suitable alkylating agent to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-3-{5-[4-(propan-2-yl)phenoxy]pentyl}quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with oxidized side chains.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with different functional groups.

Scientific Research Applications

2-(4-chlorophenyl)-3-{5-[4-(propan-2-yl)phenoxy]pentyl}quinazolin-4(3H)-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-3-{5-[4-(propan-2-yl)phenoxy]pentyl}quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-3-{5-[4-(methyl)phenoxy]pentyl}quinazolin-4(3H)-one
  • 2-(4-chlorophenyl)-3-{5-[4-(ethyl)phenoxy]pentyl}quinazolin-4(3H)-one
  • 2-(4-chlorophenyl)-3-{5-[4-(butyl)phenoxy]pentyl}quinazolin-4(3H)-one

Uniqueness

2-(4-chlorophenyl)-3-{5-[4-(propan-2-yl)phenoxy]pentyl}quinazolin-4(3H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the propan-2-yl group in the phenoxy side chain differentiates it from other similar compounds and may contribute to its unique biological activities and potential therapeutic applications.

Properties

CAS No.

378758-71-5

Molecular Formula

C28H29ClN2O2

Molecular Weight

461.0 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-[5-(4-propan-2-ylphenoxy)pentyl]quinazolin-4-one

InChI

InChI=1S/C28H29ClN2O2/c1-20(2)21-12-16-24(17-13-21)33-19-7-3-6-18-31-27(22-10-14-23(29)15-11-22)30-26-9-5-4-8-25(26)28(31)32/h4-5,8-17,20H,3,6-7,18-19H2,1-2H3

InChI Key

ORBRDFHHUDSGCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCCCCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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